molecular formula C20H27NO3S B12199845 {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine

Cat. No.: B12199845
M. Wt: 361.5 g/mol
InChI Key: PWXMLMVEIWWZLK-UHFFFAOYSA-N
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Description

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine is a complex organic compound with a unique structure that includes a sulfonyl group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a substituted phenol followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzylamine moiety may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

What sets {[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}benzylamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-benzyl-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C20H27NO3S/c1-5-11-24-19-12-16(4)18(15(2)3)13-20(19)25(22,23)21-14-17-9-7-6-8-10-17/h6-10,12-13,15,21H,5,11,14H2,1-4H3

InChI Key

PWXMLMVEIWWZLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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